molecular formula C25H19N3O2 B6131985 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6131985
M. Wt: 393.4 g/mol
InChI Key: JDXNHSNPRRCRHJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids and marine organisms

Preparation Methods

The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multicomponent reactions (MCRs). MCRs are advantageous because they are high-yielding, operationally friendly, and comply with green chemistry principles . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with other precursors in the presence of a catalyst such as ZnO nanoparticles . The reaction conditions often include aqueous media, which further enhances the sustainability of the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other indole derivatives, 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features and the presence of both indole and quinazolinone moieties. Similar compounds include:

These compounds share some similarities in their chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-30-19-8-6-7-18(15-19)28-24(27-23-12-5-3-10-21(23)25(28)29)14-13-17-16-26-22-11-4-2-9-20(17)22/h2-16,26H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXNHSNPRRCRHJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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